molecular formula C19H17FN4O4S2 B2991845 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 893141-00-9

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2991845
CAS RN: 893141-00-9
M. Wt: 448.49
InChI Key: RCTDVPKDURXVPH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a benzamide group (N-(…)-benzamide), indicating that it’s a derivative of benzoic acid. It also contains a thiadiazole ring (a ring structure containing two nitrogen atoms, one sulfur atom, and two carbon atoms), which is often found in various pharmaceuticals . The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group might participate in acid-base reactions, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms, and the methoxy groups could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and the ether would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Mechanism of Thiadiazole Formation

  • Formation of Thiadiazoles : Research shows that thiobenzamides, similar to the structure , undergo condensation reactions to form thiadiazole derivatives. The structure of these derivatives is confirmed by spectroscopic properties and X-ray diffraction, providing insights into the chemical processes involved in creating compounds like N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide (Forlani et al., 2000).

Hypoxia-Selective Antitumor Agents

  • Hypoxic Cell Cytotoxicity : Some regioisomers of related structures have been studied for their hypoxia-selective cytotoxicity. These compounds, including thiadiazole derivatives, show promise as hypoxia-selective antitumor agents, particularly against lung, colon, and breast cancer cell lines (Palmer et al., 1996).

Orexin Receptor Mechanisms in Eating Disorders

  • Orexin Receptor Antagonism : Studies on compounds structurally similar to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide demonstrate the role of orexin receptors in compulsive eating behaviors. These insights suggest potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Photodynamic Therapy

  • Photodynamic Therapy : New derivatives, including thiadiazole-based structures, have been synthesized for use in photodynamic therapy. Their fluorescence properties, high singlet oxygen quantum yield, and photodegradation quantum yield make them potential candidates for cancer treatment (Pişkin et al., 2020).

Antimicrobial and Anticancer Properties

  • Antibacterial and Antimycobacterial Agents : Research involving derivatives of thiadiazole compounds, like the one , reveals moderate activity against Gram-positive bacteria and potential as antimycobacterial agents. This indicates possible applications in developing new antibacterial drugs (Gurunani et al., 2022).
  • Anticancer Activity : Benzothiazole derivatives, closely related to the chemical structure , have been studied for their potential anticancer activity. These studies suggest that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties (Osmaniye et al., 2018).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on improving its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-13-6-7-15(28-2)14(9-13)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDVPKDURXVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

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